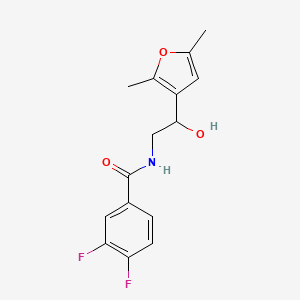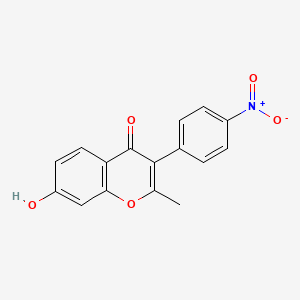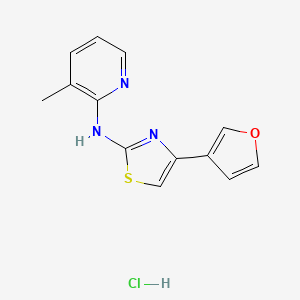
3-Dimethylphosphorylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Dimethylphosphorylbutan-1-amine, is a derivative of butan-1-amine with a dimethylphosphoryl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of 3-Dimethylphosphorylbutan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with various reagents. For instance, the synthesis of 2-Amino-2,3-dimethylbutanamide was achieved by reacting 2-amino-2,3-dimethylbutanonitrile with sulfuric acid . Similarly, amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine were synthesized and examined, indicating the versatility of amines in forming different derivatives through amide bond formation . These studies suggest that 3-Dimethylphosphorylbutan-1-amine could potentially be synthesized through a reaction involving its corresponding nitrile or by introducing the dimethylphosphoryl group to butan-1-amine.
Molecular Structure Analysis
Crystallographic characterization is a common technique used to determine the molecular structure of compounds. The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide was characterized crystallographically, revealing a three-dimensional network formed by intermolecular hydrogen bonds . The structural and conformational study of amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine also utilized X-ray diffraction to determine the crystal structure . These analyses highlight the importance of molecular structure in understanding the physical properties and reactivity of a compound.
Chemical Reactions Analysis
The reactivity of amines and their derivatives is a key area of study. For example, the photoreaction of 2,5-Dimethylphenacyl carbamates released free amines or amino acids, indicating the potential of certain amine derivatives to undergo photoinduced transformations . The iodine-mediated intramolecular cyclization reaction of γ-prenylated amines to form 3,3-dimethylazetidines demonstrates the diastereoselective synthesis of cyclic amine structures . These reactions showcase the diverse reactivity of amines and their potential to form various products under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines and their derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding in 2-amino-2,3-dimethylbutanamide contributes to its solid-state structure . The conformational analysis of amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine reveals that these compounds adopt a chair-chair conformation with equatorial N-CH3 groups . The reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylenebarbituric acid dimer towards different nucleophiles further illustrates the influence of molecular structure on chemical reactivity . These studies provide a foundation for predicting the properties of 3-Dimethylphosphorylbutan-1-amine by analogy.
科学的研究の応用
Biochemical Properties and Metabolism
3-Dimethylphosphorylbutan-1-amine, a type of aromatic amine, has been studied for its biochemical properties. One significant area of research involves understanding its metabolism in organisms, such as its metabolic pathways in rats. A study by Boyland and Sims (1959) delved into the metabolism of similar aromatic amines, which have carcinogenic properties, and how they impact the incidence of tumors in rats (Boyland & Sims, 1959).
Experimental and Theoretical Studies
The compound has been subject to experimental and theoretical studies to explore its properties. For instance, Fatima et al. (2021) conducted a detailed exploration of the compound's properties using techniques like NMR, FT-Raman, and FT-IR, alongside theoretical studies using Density Functional Theory (DFT) (Fatima et al., 2021).
Electronic Structure Analysis
Analyzing the electronic structure of compounds similar to 3-Dimethylphosphorylbutan-1-amine has been another area of research. A study by Fiedler et al. (1996) investigated compounds with organoborane groups, which are structurally and electronically similar, to understand their electronic structure and absorption properties (Fiedler et al., 1996).
Physical Properties in Solution
The physical properties of amines in solution, including those structurally similar to 3-Dimethylphosphorylbutan-1-amine, have been studied extensively. Blanco et al. (2017) characterized aqueous solutions of similar amines to understand their behavior in acidic gas separation processes (Blanco et al., 2017).
Synthesis and Chemical Reactivity
Research has also focused on synthesizing related amines and understanding their chemical reactivity. Arai et al. (1998) described the synthesis and use of amines in protecting carboxylic acids, demonstrating their stability and reactivity under various conditions (Arai et al., 1998).
Environmental Impact Studies
Studies have also been conducted to understand the environmental impact of similar amines. For example, Kataoka et al. (2000) identified and quantified mutagenic heterocyclic amines in the Danube River, highlighting the environmental presence and potential risks of these compounds (Kataoka et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H312, H314, H332, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
3-dimethylphosphorylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NOP/c1-6(4-5-7)9(2,3)8/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFZKMLXQVMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)


![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)
